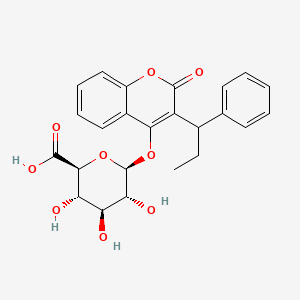
Phenprocoumon Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenprocoumon Glucuronide is a metabolite of Phenprocoumon, an anticoagulant drug used for the prevention and treatment of thromboembolic diseases such as venous thrombosis, thromboembolism, and pulmonary embolism . Phenprocoumon is a coumarin derivative that acts as a long-acting oral anticoagulant by antagonizing vitamin K, which is required for the production of clotting factors in the liver .
Métodos De Preparación
Phenprocoumon Glucuronide is primarily formed in the human body through the metabolic process involving the enzyme UDP-glucuronosyltransferase (UGT). This enzyme catalyzes the conjugation of glucuronic acid to Phenprocoumon, resulting in the formation of this compound . The synthetic preparation of glucuronides, including this compound, can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Análisis De Reacciones Químicas
Phenprocoumon Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites .
Aplicaciones Científicas De Investigación
Phenprocoumon Glucuronide has several scientific research applications. In chemistry, it is used to study the metabolic pathways and biotransformation of anticoagulant drugs. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of Phenprocoumon and its metabolites. Additionally, this compound is used in clinical research to understand drug interactions and the risk of adverse effects such as bleeding .
Mecanismo De Acción
Phenprocoumon Glucuronide exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of vitamin K-dependent clotting factors (II, VII, IX, and X). As a result, the coagulation process is impaired, leading to anticoagulation .
Comparación Con Compuestos Similares
Phenprocoumon Glucuronide is similar to other glucuronide metabolites of anticoagulant drugs, such as Warfarin Glucuronide and Acenocoumarol Glucuronide. this compound is unique in its longer half-life and different metabolic pathways compared to Warfarin and Acenocoumarol . These differences make this compound a preferred choice for certain therapeutic applications, especially in patients with specific genetic polymorphisms affecting drug metabolism .
Conclusion
This compound is a significant metabolite of the anticoagulant drug Phenprocoumon, with important applications in scientific research and clinical practice. Its unique properties and metabolic pathways make it a valuable compound for studying anticoagulation mechanisms and drug interactions.
Propiedades
Fórmula molecular |
C24H24O9 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-3-(1-phenylpropyl)chromen-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H24O9/c1-2-13(12-8-4-3-5-9-12)16-20(14-10-6-7-11-15(14)31-23(16)30)32-24-19(27)17(25)18(26)21(33-24)22(28)29/h3-11,13,17-19,21,24-27H,2H2,1H3,(H,28,29)/t13?,17-,18-,19+,21-,24+/m0/s1 |
Clave InChI |
WORKCTGFERPNKW-HCWUATSGSA-N |
SMILES isomérico |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



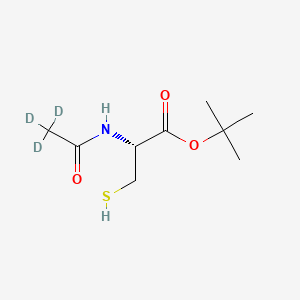

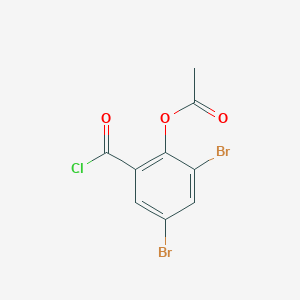
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)

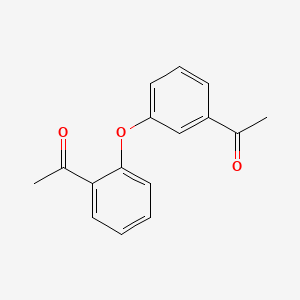


![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
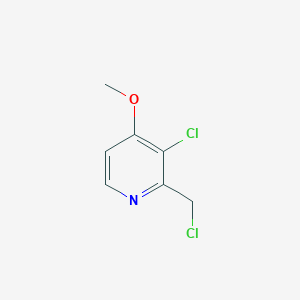

![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
